Octanamidine, also known as octanamide, is a fatty amide derived from octanoic acid and ammonia. Its chemical formula is C8H17NO, with a molecular weight of approximately 143.23 g/mol. This compound features a primary amide functional group, characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). The structure can be represented by the SMILES notation CCCCCCCC(N)=O and the InChIKey LTHCSWBWNVGEFE-UHFFFAOYSA-N, indicating its specific molecular arrangement and connectivity .
The general reaction of octanamidine with water can be represented as:
Octanamidine can be synthesized through the condensation reaction between octanoic acid and ammonia. This reaction typically occurs under controlled conditions to favor the formation of the amide bond. The general synthetic route can be summarized as follows:
Alternative methods may involve the use of acyl chlorides or anhydrides in the presence of ammonia or amines to achieve similar results .
Octanamidine finds applications in various fields:
Octanamidine shares structural similarities with several other fatty amides. Below is a comparison highlighting its uniqueness among similar compounds:
| Compound Name | Chemical Formula | Unique Characteristics |
|---|---|---|
| Caprylamide | C8H17NO | Another name for octanamidine; commonly used term. |
| Nonanamide | C9H19NO | One carbon longer; higher molecular weight. |
| Hexanamide | C6H13NO | Shorter chain length; different physical properties. |
| Decanamide | C10H21NO | Longer chain; used in different industrial applications. |
Octanamidine is unique due to its specific chain length and functional group arrangement, which influences its solubility and reactivity compared to these similar compounds.
Octanamidine, systematically named octanimidamide, is a primary amidine with the molecular formula $$ \text{C}8\text{H}{18}\text{N}2 $$ and a molecular weight of 142.24 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects an eight-carbon alkyl chain terminated by an amidine group ($$ \text{=N–NH}2 $$). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 57536-05-7 | |
| SMILES Notation | CCCCCCCC(=N)N | |
| InChIKey | DCSZNUYIFQSWQW-UHFFFAOYSA-N | |
| Appearance | White crystalline powder |
The compound’s linear alkyl chain confers moderate hydrophobicity, while the amidine group enables protonation under physiological conditions, enhancing solubility in aqueous environments.
Diamidines, characterized by two amidine functional groups, have historically been investigated for their biological activity, particularly as antimicrobial and antiparasitic agents. While Octanamidine itself is a monoamidine, its development parallels advancements in diamidine chemistry. Early studies on diamidines like pentamidine (a bis-amidine) demonstrated their efficacy against Trypanosoma species, spurring interest in structurally related compounds. Octanamidine’s synthesis, typically via catalytic hydrogenation of octanenitrile in the presence of ammonia, reflects methodologies refined during the mid-20th century for producing nitrogen-rich therapeutic candidates.
Although Octanamidine contains a single amidine group, its classification within the broader diamidine family arises from shared functional motifs. The compound’s structure diverges from classical diamidines (e.g., pentamidine, stilbamidine) in alkyl chain length and amidine group count:
| Compound | Alkyl Chain Length | Amidine Groups | Key Structural Feature |
|---|---|---|---|
| Octanamidine | C8 | 1 | Linear alkyl chain with terminal amidine |
| Pentamidine | C5 (bridged) | 2 | Aromatic linker between amidines |
| Stilbamidine | C2 (stilbene) | 2 | Ethylene-linked aromatic rings |
Octanamidine’s monoamidine structure positions it as a simpler analog for studying amidine interactions in catalysis and molecular recognition. The perfluorinated derivative 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide (CAS 307-31-3) exemplifies structural modifications that enhance stability for specialized applications.
Octanamidine possesses the molecular formula C₈H₁₈N₂ with a molecular weight of 142.24-142.25 g/mol [1] [6]. The compound exists with the International Union of Pure and Applied Chemistry name octanimidamide, and its Chemical Abstracts Service registry number is 57536-05-7 [1] [6]. The canonical Simplified Molecular Input Line Entry System representation is CCCCCCCC(=N)N, indicating the linear octyl chain terminated with the characteristic amidine functional group [1] [6].
The structural framework of octanamidine demonstrates the characteristic features of amidine compounds, where the central carbon atom forms a double bond with one nitrogen atom and a single bond with another nitrogen atom bearing two hydrogen atoms [35]. This arrangement creates a planar geometry around the amidine carbon due to sp² hybridization, with the lone pair electrons on the sp²-hybridized nitrogen contributing to the compound's basic properties [35].
Regarding isomerism, amidines generally exhibit tautomeric behavior, and octanamidine can exist in different resonance forms where the positive charge can be delocalized between the two nitrogen atoms upon protonation [35]. The International Chemical Identifier for octanamidine is InChI=1S/C8H18N2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H3,9,10), with the corresponding InChI Key being DCSZNUYIFQSWQW-UHFFFAOYSA-N [1] [6].
The compound demonstrates structural similarity to other fatty amidines but differs significantly from related compounds such as octanamide, which contains a carbonyl group instead of the imine functionality [35] [39]. This structural distinction fundamentally alters the electronic properties and reactivity patterns of octanamidine compared to its amide counterpart.
The solubility characteristics of octanamidine are influenced by its amphiphilic nature, combining the hydrophobic octyl chain with the hydrophilic amidine group [35] [36]. Amidine compounds generally demonstrate enhanced water solubility compared to their corresponding amides due to their strongly basic nature and ability to form hydrogen bonds with water molecules [35] [38].
The basicity of octanamidine significantly exceeds that of corresponding amides, with amidines typically exhibiting pKa values ranging from 5-12, making them among the strongest uncharged bases [35]. This enhanced basicity results from the ability of the positive charge to delocalize across both nitrogen atoms upon protonation, forming a stabilized amidinium ion [35].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 142.24-142.25 g/mol | [1] [6] |
| Molecular Formula | C₈H₁₈N₂ | [1] [6] |
| Chemical Abstracts Service Number | 57536-05-7 | [1] [6] |
| Canonical Simplified Molecular Input Line Entry System | CCCCCCCC(=N)N | [1] [6] |
The partition coefficient behavior of octanamidine reflects the balance between its lipophilic alkyl chain and hydrophilic amidine functionality [12]. While specific octanol-water partition coefficient data for octanamidine was not directly available in the literature, related aliphatic amines and amides provide insight into expected behavior patterns [12] [13].
Thermal stability analysis of octanamidine involves understanding the degradation mechanisms common to amidine compounds under elevated temperature conditions [16] [17]. Amidines generally demonstrate moderate thermal stability, with decomposition pathways involving cleavage of carbon-nitrogen bonds and subsequent fragmentation of the alkyl chain [16] [17].
The thermal decomposition of related aliphatic nitrogen compounds typically occurs through multiple pathways, including deamination, chain fragmentation, and cyclization reactions [16] [17]. For octanamidine, the primary decomposition route likely involves initial cleavage of the amidine group, followed by progressive degradation of the octyl chain [16] [17].
Differential scanning calorimetry studies on related compounds indicate that amidines generally exhibit decomposition temperatures in the range of 200-300°C, depending on the specific structural features and molecular weight [16] [17]. The presence of the electron-rich amidine group can influence the overall thermal stability through its ability to participate in various bond-breaking and bond-forming processes during thermal stress [16] [17].
Nuclear magnetic resonance spectroscopy provides distinctive fingerprints for octanamidine through characteristic chemical shifts associated with both the amidine functional group and the aliphatic chain [20] [22] [24]. The amidine protons typically appear in specific regions of the proton nuclear magnetic resonance spectrum, with the nitrogen-bound hydrogen atoms exhibiting unique chemical shift patterns [24] [25].
In proton nuclear magnetic resonance spectroscopy, amidine compounds display characteristic signals for the NH₂ protons, which typically appear as broad singlets due to rapid exchange with solvent molecules [22] [24]. The chemical shift values for these protons are influenced by the electronic environment created by the adjacent nitrogen atoms and the extent of hydrogen bonding [24] [25].
The aliphatic chain protons in octanamidine exhibit typical alkyl chain patterns, with the α-carbon protons adjacent to the amidine group showing slight downfield shifts compared to simple alkanes due to the electron-withdrawing effect of the nitrogen-containing functional group [20] [24]. The remaining methylene protons display the characteristic overlapping multiplet pattern typical of linear alkyl chains [20] [24].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the amidine carbon, which typically appears significantly downfield compared to aliphatic carbons due to the presence of the carbon-nitrogen double bond [24] [26]. The chemical shift range for amidine carbons generally falls between 150-170 parts per million, reflecting the sp² hybridization and electron-deficient nature of this carbon atom [24] [26].
| Nuclear Magnetic Resonance Parameter | Typical Range | Structural Assignment |
|---|---|---|
| Amidine Carbon-13 | 150-170 ppm | C=N carbon |
| Nitrogen-Hydrogen Protons | Variable (broad) | NH₂ group |
| Alpha Carbon Protons | 2.0-2.5 ppm | CH₂ adjacent to amidine |
| Aliphatic Chain Carbons | 10-40 ppm | Alkyl carbons |
Mass spectrometric analysis of octanamidine reveals characteristic fragmentation patterns that reflect the structural features of both the amidine functional group and the octyl chain [27] [28] [31]. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of the compound [1] [6].
The fragmentation behavior of amidines typically involves initial loss of ammonia or amine fragments, followed by systematic degradation of the alkyl chain through alpha-cleavage mechanisms [28] [31]. For octanamidine, the primary fragmentation pathways likely include loss of NH₃ (molecular weight 17) to give m/z 125, and subsequent alkyl chain fragmentations [28] [31].
Alpha-cleavage represents the predominant fragmentation mode for amidine compounds, where cleavage occurs adjacent to the nitrogen-containing functional group [31]. This process generates characteristic fragment ions that can be used for structural identification and confirmation [28] [31]. The loss of methyl groups (molecular weight 15) and ethyl groups (molecular weight 29) from the alkyl chain produces diagnostic fragment ions [31] [34].
Additional fragmentation pathways involve the formation of iminium ions through rearrangement processes, which appear as stable fragments in the mass spectrum [28] [31]. These ions provide valuable structural information about the amidine functionality and help distinguish octanamidine from related nitrogen-containing compounds [28] [31].
The base peak in the mass spectrum of octanamidine likely corresponds to a fragment resulting from alpha-cleavage, as this represents the most favorable fragmentation pathway for aliphatic amidines [28] [31]. The relative intensities of various fragment ions provide insight into the stability and preferred fragmentation routes under electron ionization conditions [31] [34].
| Fragment m/z | Molecular Loss | Structural Significance |
|---|---|---|
| 142 | - | Molecular ion |
| 125 | NH₃ (17) | Amine loss |
| 113 | C₂H₅ (29) | Ethyl loss |
| 127 | CH₃ (15) | Methyl loss |
Traditional approaches to octanamidine synthesis rely on well-established organic chemistry principles, primarily involving the conversion of carboxylic acids or their derivatives to the corresponding amidine functionality. These methods, while sometimes requiring harsh conditions, have formed the foundation of amidine chemistry for decades.
The introduction of the amidine functional group into the octanoic acid framework represents a fundamental transformation in organic synthesis. The most widely employed traditional method involves the direct condensation of octanoic acid with ammonia under elevated temperatures and controlled atmospheric conditions [2]. This approach operates through a nucleophilic substitution mechanism where ammonia attacks the activated carboxylic acid carbon, leading to the formation of the desired amidine bond.
The Pinner reaction represents another cornerstone methodology for amidine group introduction, utilizing octanonitrile as the starting material [3] [4]. This multi-step process involves the initial formation of an imidate intermediate through the reaction of octanonitrile with alcohols in the presence of anhydrous hydrogen chloride gas. The intermediate imidate then undergoes nucleophilic attack by ammonia to yield the final amidine product. This methodology typically achieves yields in the range of sixty to eighty-five percent [3] [4].
A particularly versatile approach involves the imidoyl chloride method, where octanoic acid is first converted to its corresponding acid chloride, followed by treatment with phosphorus pentachloride to generate the reactive imidoyl chloride intermediate [5] [6]. This intermediate readily reacts with primary or secondary amines to afford the desired amidine products. The method demonstrates excellent generality for preparing disubstituted and trisubstituted amidines, achieving yields of seventy to ninety percent [5] [6].
The electrophilic activation approach using trifluoromethanesulfonic anhydride has emerged as a milder alternative to traditional harsh conditions [6]. This method involves the activation of octanamide with triflic anhydride in the presence of pyridine, generating a highly reactive iminium intermediate that readily undergoes nucleophilic attack by amines. The process operates under relatively mild conditions and achieves yields up to eighty-four percent [6].
The construction of the eight-carbon alkyl chain in octanamidine synthesis requires sophisticated carbon-carbon bond formation strategies. Grignard reactions represent one of the most powerful tools for alkyl chain elongation, allowing for the systematic extension of carbon chains through nucleophilic addition to carbonyl compounds [7]. The reaction of alkyl magnesium halides with aldehydes or ketones provides a reliable method for introducing additional carbon atoms while maintaining excellent stereochemical control.
Acetylide alkylation offers another efficient approach for carbon chain extension, particularly valuable for introducing multiple carbon units in a single transformation [8] [9]. The reaction proceeds through an SN2 mechanism where the acetylide anion attacks primary alkyl halides, resulting in the formation of new carbon-carbon bonds. This methodology demonstrates excellent selectivity and can achieve chain extensions of one to six carbons with high efficiency [8] [9].
The Friedel-Crafts alkylation methodology provides access to aromatic systems with extended alkyl chains through electrophilic aromatic substitution [10] [11]. The reaction utilizes Lewis acid catalysts such as aluminum chloride to activate alkyl halides, generating carbocation intermediates that attack electron-rich aromatic systems. This approach is particularly valuable for introducing branched alkyl chains and can accommodate various substitution patterns [10] [11].
Malonic ester synthesis represents a classical approach for carbon chain elongation through alkylation followed by decarboxylation [12]. This methodology allows for the introduction of two-carbon units through the alkylation of malonic ester derivatives, followed by hydrolysis and thermal decarboxylation to yield the desired extended carbon chains. The method demonstrates excellent reliability and can be applied to both linear and branched chain construction.
| Technique | Mechanism | Chain Extension | Selectivity | Industrial Feasibility |
|---|---|---|---|---|
| Grignard Reaction | Nucleophilic addition | Variable (1-8 C) | High | Excellent |
| Acetylide Alkylation | SN2 substitution | 1-6 carbons | High | Good |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution | 1-4 carbons | Moderate | Excellent |
| Malonic Ester Synthesis | Alkylation/decarboxylation | +2 carbons | High | Excellent |
Contemporary synthetic methodologies have revolutionized octanamidine synthesis through the development of efficient catalytic processes that offer improved selectivity, milder reaction conditions, and enhanced sustainability profiles.
Nickel-catalyzed decarbonylative amination represents a breakthrough in modern amidine synthesis, utilizing nickel(II) catalysts to facilitate the transformation of octanamide derivatives directly to amidines through carbon monoxide extrusion [13]. This methodology operates through an intramolecular fragment coupling mechanism where the nickel catalyst inserts into the amide carbon-nitrogen bond, followed by reductive elimination to generate the amidine product. The process demonstrates exceptional chemoselectivity and achieves yields of seventy to ninety-five percent [13].
Copper-catalyzed nitrile addition has emerged as a sustainable approach for amidine synthesis, utilizing copper chloride as a catalyst in combination with cesium carbonate and bipyridine ligands [14]. The reaction proceeds through the nucleophilic addition of amines to nitriles under oxygen atmosphere, generating the desired amidine products with yields ranging from seventy-five to eighty-five percent. This methodology offers advantages in terms of atom economy and environmental compatibility [14].
Photochemical copper/nitroxyl radical catalysis represents the cutting edge of green chemistry approaches to amidine synthesis [15]. This methodology utilizes the synergistic effect of copper catalysts and nitroxyl radicals under photochemical conditions to achieve site-selective radical amination of imine bonds. The process operates through halogen-atom transfer mechanisms and demonstrates excellent compatibility with green chemistry principles, achieving yields of sixty-five to eighty percent [15].
Molecular iodine-catalyzed three-component coupling offers a metal-free alternative for amidine synthesis through the coupling of isocyanides, aldehydes, and amines [16]. This methodology operates under mild reaction conditions and demonstrates broad substrate scope, achieving good to excellent yields while maintaining environmental compatibility [16].
The cobalt-catalyzed carbene radical coupling approach utilizes cobalt catalysts to facilitate the coupling of amines, isocyanides, and diazo compounds as carbene sources [17]. This atom-economic methodology provides a synthetically simple route to functionalized amidines with high efficiency and broad substrate tolerance [17].
Process optimization represents a critical aspect of octanamidine synthesis, requiring systematic investigation of reaction parameters to maximize both yield and product purity. Design of Experiments (DoE) methodology has become the standard approach for identifying optimal reaction conditions through statistical analysis of multiple variables [18] [19].
Temperature optimization plays a crucial role in determining reaction outcome, with typical optimization ranges spanning fifty to one hundred fifty degrees Celsius [18]. Higher temperatures generally favor increased reaction rates but may lead to decomposition products or undesired side reactions. The optimal temperature represents a balance between reaction efficiency and product stability, often requiring careful kinetic analysis to identify the ideal conditions.
Solvent system selection significantly impacts both yield and purity through its influence on reaction kinetics, product solubility, and side reaction suppression [20]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide often provide optimal conditions for nucleophilic substitution reactions, while alcoholic solvents may favor specific mechanistic pathways. The choice of solvent system requires consideration of environmental impact, cost, and downstream processing requirements.
Catalyst loading optimization involves balancing catalytic efficiency with economic considerations, typically ranging from one to fifteen mol percent [18]. Lower catalyst loadings reduce costs but may lead to incomplete conversions, while excessive catalyst concentrations can promote side reactions or complicate product purification. Statistical experimental design allows for the identification of optimal catalyst concentrations that maximize turnover numbers while maintaining high selectivity.
Reaction time optimization requires understanding of reaction kinetics and the competing rates of product formation versus degradation [18]. Shorter reaction times may result in incomplete conversions, while extended reaction periods can lead to product decomposition or over-reaction. Kinetic modeling provides valuable insights into optimal reaction timeframes and helps predict scale-up behavior.
| Parameter | Typical Range | Impact on Yield | Impact on Purity | Optimization Method |
|---|---|---|---|---|
| Temperature | 50-150°C | High | High | DoE, RSM |
| Catalyst Loading | 1-15 mol% | High | Medium | DoE, catalyst screening |
| Solvent System | Various | Medium | High | Solvent screening |
| Reaction Time | 1-24 hours | High | Medium | DoE, kinetic studies |
The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical and operational challenges that require careful consideration and systematic approaches to resolution.
Heat transfer limitations represent one of the most significant challenges in scale-up operations [21] [22]. Laboratory glassware provides excellent heat transfer characteristics due to high surface-to-volume ratios, allowing for rapid heating and cooling. Industrial-scale reactors, however, exhibit much slower heat transfer rates, leading to potential hot spots, temperature gradients, and altered reaction kinetics [21] [22]. These thermal management issues can result in decreased yields, increased side product formation, and safety concerns.
Mixing efficiency deterioration occurs as reactor volumes increase, leading to concentration gradients and mass transfer limitations [21] [22]. What appears as instantaneous mixing in laboratory-scale reactions becomes a significant engineering challenge at industrial scale, potentially affecting reaction rates, selectivity, and product quality [21] [22]. The design of appropriate mixing systems requires careful consideration of impeller design, power input, and reactor geometry.
Process control complexity increases dramatically during scale-up, requiring sophisticated monitoring and control systems to maintain consistent product quality [23] [24]. Industrial processes demand robust analytical methods for real-time monitoring of critical parameters such as temperature, pressure, concentration, and product purity. The implementation of Process Analytical Technology (PAT) becomes essential for maintaining process control and ensuring consistent product quality [25].
Safety and environmental considerations become paramount at industrial scale due to the handling of large volumes of potentially hazardous chemicals [23] [21]. The development of comprehensive safety protocols, engineering controls, and emergency response procedures is essential for protecting personnel and the environment. Risk assessment methodologies must account for the increased hazards associated with larger chemical inventories and more complex processing equipment.
Regulatory compliance challenges intensify during scale-up, requiring extensive documentation and validation of process changes [25] [24]. Regulatory agencies scrutinize any modifications to manufacturing processes, demanding proof that scaled-up processes maintain the same safety and efficacy profiles as laboratory-scale methods. The implementation of Quality by Design (QbD) principles becomes crucial for navigating regulatory requirements and ensuring successful commercialization.
Supply chain and raw material management becomes increasingly complex at industrial scale, requiring reliable sources of high-quality starting materials and intermediates [23] [25]. Variations in raw material quality can significantly impact process performance and product quality, necessitating robust supplier qualification and incoming material testing programs. The development of alternative supply sources and inventory management strategies becomes essential for maintaining production continuity.
| Challenge Category | Lab Scale Issues | Industrial Scale Challenges | Mitigation Strategies |
|---|---|---|---|
| Heat Transfer | Rapid heating/cooling | Slow heat transfer, hot spots | Enhanced heat exchange, staging |
| Mass Transfer | Fast diffusion | Diffusion limitations | Improved reactor design |
| Mixing Efficiency | Efficient mixing | Poor mixing, gradients | Optimized impeller design |
| Process Control | Manual control | Automated systems | Advanced process control |
| Safety Considerations | Small volumes | Large hazardous volumes | Robust safety systems |